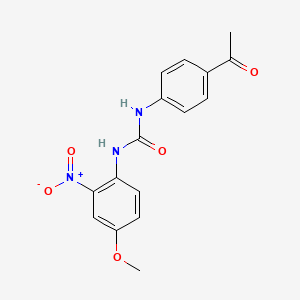![molecular formula C18H19ClN2O4 B4120695 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4120695.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide
Overview
Description
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, commonly known as CPAB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPAB belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mechanism of Action
The mechanism of action of CPAB is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. CPAB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CPAB may be able to induce changes in gene expression that could have therapeutic effects. Additionally, CPAB has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPAB has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effects on HDACs and modulation of receptor activity, CPAB has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. Additionally, CPAB has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CPAB in lab experiments is its high purity and yield, which makes it a reliable and consistent option for scientific research. Additionally, CPAB has been extensively studied and has a well-established mechanism of action, which makes it a promising candidate for the development of new therapies. However, there are also limitations to using CPAB in lab experiments. For example, CPAB is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, CPAB has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are a number of future directions for research on CPAB. One area of interest is in the development of new cancer therapies based on the inhibitory effects of CPAB on HDACs. Additionally, further research is needed to fully understand the mechanism of action of CPAB and its potential applications in the treatment of neurological disorders. Finally, more studies are needed to determine the safety and efficacy of CPAB in humans, which could pave the way for the development of new therapies based on this compound.
Conclusion:
In conclusion, CPAB is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPAB has been shown to modulate the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new therapies. While there are limitations to using CPAB in lab experiments, further research is needed to fully understand its potential applications in the treatment of cancer and neurological disorders.
Scientific Research Applications
CPAB has been extensively studied for its potential applications in scientific research. One of the major areas of interest is in the field of cancer research. CPAB has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a promising candidate for the development of cancer therapies. Additionally, CPAB has been studied for its potential to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-11-10-20-18(23)15-4-2-3-5-16(15)21-17(22)12-25-14-8-6-13(19)7-9-14/h2-9H,10-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGRGMLWAXZRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120621.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120627.png)

![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B4120655.png)
![ethyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4120658.png)
![3-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4120672.png)
![N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4120675.png)

![N-(3-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4120688.png)
![N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4120691.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120703.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4120704.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4120711.png)